molecular formula C16H15N3O2 B8388644 4-(3-Oxopyrrolidin-1-yl)-pyridine-2-carboxylic acid phenylamide

4-(3-Oxopyrrolidin-1-yl)-pyridine-2-carboxylic acid phenylamide

Cat. No. B8388644
M. Wt: 281.31 g/mol
InChI Key: YGXQPIUFCBYJBZ-UHFFFAOYSA-N
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Patent
US08889870B2

Procedure details

A solution of 4-(3-Hydroxypyrrolidin-1-yl)-pyridine-2-carboxylic acid phenylamide (259 mg, 0.92 mmol) in dichloromethane (5 mL) and dimethylsulfoxide (2.5 mL) was cooled in an ice bath. Diisopropylethylamine (0.48 mL, 2.8 mmol) was added and stirred for 5 minutes. A solution of sulfur trioxide-pyridine complex (0.44 g, 2.8 mmol) in DMSO (2.5 mL) was added dropwise. The reaction was stirred at 0° C. for 3 hours. To the reaction was added 1 M hydrochloric acid (6 mL) and chloroform. The layers were separated. The aqueous layer was treated with saturated aqueous sodium bicarbonate until pH=6. Extraction twice with chloroform gave a crude residue. Purification by chromatography on silica gel (12 g) eluted with chloroform:methanol 39:1 gave the title compound (133 mg, 0.46 mmol, 50%).
Quantity
259 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
2.5 mL
Type
solvent
Reaction Step One
Quantity
0.48 mL
Type
reactant
Reaction Step Two
Quantity
6 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
2.5 mL
Type
solvent
Reaction Step Four
Yield
50%

Identifiers

REACTION_CXSMILES
[C:1]1([NH:7][C:8]([C:10]2[CH:15]=[C:14]([N:16]3[CH2:20][CH2:19][CH:18]([OH:21])[CH2:17]3)[CH:13]=[CH:12][N:11]=2)=[O:9])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.C(N(C(C)C)CC)(C)C.Cl.C(Cl)(Cl)Cl>ClCCl.CS(C)=O>[C:1]1([NH:7][C:8]([C:10]2[CH:15]=[C:14]([N:16]3[CH2:20][CH2:19][C:18](=[O:21])[CH2:17]3)[CH:13]=[CH:12][N:11]=2)=[O:9])[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1

Inputs

Step One
Name
Quantity
259 mg
Type
reactant
Smiles
C1(=CC=CC=C1)NC(=O)C1=NC=CC(=C1)N1CC(CC1)O
Name
Quantity
5 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
2.5 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
0.48 mL
Type
reactant
Smiles
C(C)(C)N(CC)C(C)C
Step Three
Name
Quantity
6 mL
Type
reactant
Smiles
Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(Cl)(Cl)Cl
Step Four
Name
Quantity
2.5 mL
Type
solvent
Smiles
CS(=O)C

Conditions

Stirring
Type
CUSTOM
Details
stirred for 5 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction was stirred at 0° C. for 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
The layers were separated
ADDITION
Type
ADDITION
Details
The aqueous layer was treated with saturated aqueous sodium bicarbonate until pH=6
EXTRACTION
Type
EXTRACTION
Details
Extraction twice with chloroform
CUSTOM
Type
CUSTOM
Details
gave a crude residue
CUSTOM
Type
CUSTOM
Details
Purification by chromatography on silica gel (12 g)
WASH
Type
WASH
Details
eluted with chloroform:methanol 39:1

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
C1(=CC=CC=C1)NC(=O)C1=NC=CC(=C1)N1CC(CC1)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.46 mmol
AMOUNT: MASS 133 mg
YIELD: PERCENTYIELD 50%
YIELD: CALCULATEDPERCENTYIELD 50%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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